

Technical Guide: 5-Methoxy-1H-pyrrolo[2,3-c]pyridine and its Derivatives

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Compound of Interest

Compound Name:	5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde
Cat. No.:	B172900

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For the attention of: Researchers, scientists, and drug development professionals.

Subject: An in-depth analysis of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic scaffold, and a discussion of its potential derivatization to **5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde**.

Disclaimer: Direct experimental data for **5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde** is not readily available in the public domain. This guide provides a comprehensive overview of the parent compound, 5-Methoxy-1H-pyrrolo[2,3-c]pyridine, and outlines established synthetic protocols for the introduction of a carbaldehyde functional group.

Core Compound: 5-Methoxy-1H-pyrrolo[2,3-c]pyridine

5-Methoxy-1H-pyrrolo[2,3-c]pyridine, also known as 5-Methoxy-6-azaindole, is a heterocyclic compound of interest in medicinal chemistry. Its pyrrolopyridine core is a structural motif found in various biologically active molecules.

Chemical and Physical Properties

A summary of the key physicochemical properties of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine is presented in Table 1.

Property	Value	Source
CAS Number	17288-53-8	[1]
Molecular Formula	C ₈ H ₈ N ₂ O	[1]
Molecular Weight	148.17 g/mol	[1]
IUPAC Name	5-methoxy-1H-pyrrolo[2,3-c]pyridine	
SMILES	COC1=CC2=C(NC=C2)C=N1	[1]

Related Compounds

For comparative purposes, the properties of the corresponding carboxylic acid derivative are provided in Table 2.

Property	Value	Source
Compound Name	5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid	
CAS Number	17288-36-7	[2]
Molecular Formula	C ₉ H ₈ N ₂ O ₃	[2]
Molecular Weight	192.17 g/mol	[2]

Synthesis of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

The introduction of a formyl group at the C2 position of the pyrrole ring in 5-Methoxy-1H-pyrrolo[2,3-c]pyridine is a feasible transformation. Two common synthetic strategies for this are the Vilsmeier-Haack reaction and the reduction of the corresponding carboxylic acid.

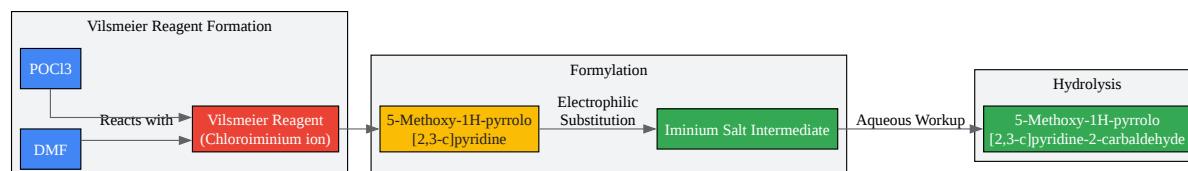
Experimental Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles.[\[3\]](#)[\[4\]](#)[\[5\]](#) The reaction involves the use of a Vilsmeier reagent, typically generated

in situ from phosphorus oxychloride (POCl_3) and a substituted amide such as N,N-dimethylformamide (DMF).

General Procedure:

- **Reagent Preparation:** The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride to an ice-cold solution of N,N-dimethylformamide.
- **Reaction:** A solution of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine in a suitable solvent (e.g., DMF or a chlorinated solvent) is added to the pre-formed Vilsmeier reagent at a low temperature.
- **Hydrolysis:** The reaction mixture is then carefully quenched with an aqueous base (e.g., sodium hydroxide or potassium carbonate solution) to hydrolyze the intermediate iminium salt to the desired aldehyde.
- **Work-up and Purification:** The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by a suitable method, such as column chromatography.



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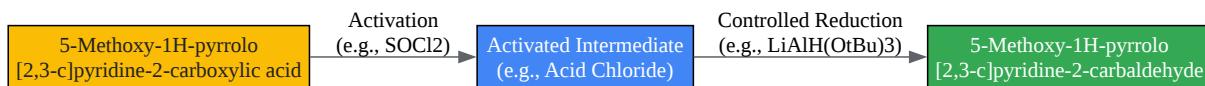
Vilsmeier-Haack Formylation Workflow

Experimental Protocol: Reduction of Carboxylic Acid

An alternative route to the aldehyde is the controlled reduction of the corresponding carboxylic acid, 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.[6][7][8]

General Procedure:

- Activation: The carboxylic acid is first activated to a more reactive species, such as an acid chloride or an activated ester.
- Reduction: The activated carboxylic acid derivative is then treated with a suitable reducing agent. For the reduction of acid chlorides to aldehydes, a mild reducing agent like lithium tri-tert-butoxyaluminum hydride is often used to prevent over-reduction to the alcohol.[9] For activated esters, catalytic hydrogenation can be employed.
- Work-up and Purification: The reaction is quenched, and the product is isolated and purified using standard laboratory techniques.

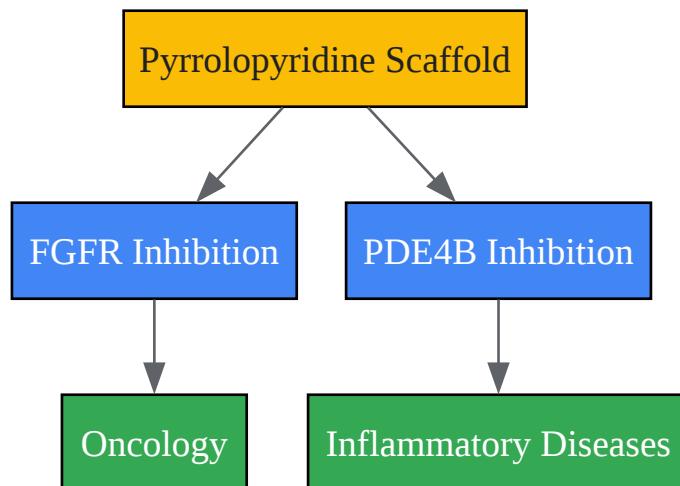


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Carboxylic Acid Reduction Workflow

Biological Significance and Potential Applications

While specific biological data for **5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde** is unavailable, the broader class of pyrrolopyridine derivatives has shown significant activity in various therapeutic areas. For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as potent inhibitors of fibroblast growth factor receptor (FGFR) and phosphodiesterase 4B (PDE4B), indicating their potential in oncology and inflammatory diseases.[10][11] The introduction of a carbaldehyde group provides a versatile chemical handle for further synthetic modifications, allowing for the exploration of new chemical space and the development of novel drug candidates.

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Biological Relevance of Pyrrolopyridines

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